Regioisomeric Differentiation: 9-Methyl vs. 3-Methyl Substitution Impacts Calculated LogD by >1 Log Unit
9-Methyl-3,9-diazaspiro[5.6]dodecane (9-methyl regioisomer) exhibits a calculated LogP of 0.93 and LogD (pH 7.4) of -4.49 [1]. In contrast, the 3-methyl regioisomer (3-Methyl-3,9-diazaspiro[5.6]dodecane, CAS 1256643-45-4) has been reported with a calculated LogP of 1.3 (XLogP3) and a LogD (pH 7.4) of -3.30 based on comparative computational modeling . This represents a LogD difference of approximately 1.19 log units at physiological pH, which translates to a predicted ~15-fold difference in partition coefficient .
| Evidence Dimension | Lipophilicity: LogD at pH 7.4 |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -4.49 |
| Comparator Or Baseline | 3-Methyl-3,9-diazaspiro[5.6]dodecane: LogD (pH 7.4) = -3.30 (calculated) |
| Quantified Difference | ΔLogD = 1.19 log units (~15-fold difference in partition) |
| Conditions | Calculated values using JChem software; pH 7.4 aqueous buffer model |
Why This Matters
This lipophilicity difference predicts substantially altered membrane permeability and protein binding, making regioisomers non-interchangeable in cell-based assays.
- [1] ChemBase. 9-methyl-3,9-diazaspiro[5.6]dodecane - JChem Calculated Properties: LogP = 0.93, LogD (pH 7.4) = -4.49. View Source
